molecular formula C7H11ClO2 B12924039 4-[(Prop-2-en-1-yl)oxy]butanoyl chloride CAS No. 922724-77-4

4-[(Prop-2-en-1-yl)oxy]butanoyl chloride

Katalognummer: B12924039
CAS-Nummer: 922724-77-4
Molekulargewicht: 162.61 g/mol
InChI-Schlüssel: BLANYUYNHGLZIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Prop-2-en-1-yl)oxy]butanoyl chloride is a chemical compound with the molecular formula C7H11ClO2 It is an acyl chloride derivative, characterized by the presence of a butanoyl chloride group attached to a prop-2-en-1-yloxy moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Prop-2-en-1-yl)oxy]butanoyl chloride typically involves the reaction of 4-hydroxybutanoic acid with thionyl chloride (SOCl2) in the presence of an appropriate solvent such as dichloromethane. The reaction proceeds via the formation of an intermediate acid chloride, which then reacts with prop-2-en-1-ol to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Catalyst: None required

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction control, higher yields, and enhanced safety. The process involves the same basic reaction but is optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Prop-2-en-1-yl)oxy]butanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: Reacts with water to form 4-[(Prop-2-en-1-yl)oxy]butanoic acid and hydrochloric acid.

    Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve mild temperatures (0-25°C) and solvents like dichloromethane or tetrahydrofuran (THF).

    Hydrolysis: Requires water or aqueous base (e.g., NaOH) at room temperature.

    Reduction: Uses reducing agents such as LiAlH4 in anhydrous ether at low temperatures (-10 to 0°C).

Major Products

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Thioesters: Formed from reaction with thiols.

    4-[(Prop-2-en-1-yl)oxy]butanoic acid: Formed from hydrolysis.

    4-[(Prop-2-en-1-yl)oxy]butanol: Formed from reduction.

Wissenschaftliche Forschungsanwendungen

4-[(Prop-2-en-1-yl)oxy]butanoyl chloride has various applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Chemical Probes: Employed in the development of chemical probes for biological studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[(Prop-2-yn-1-yloxy)butanoyl chloride: Similar structure but with an alkyne group instead of an alkene.

    4-[(Prop-2-en-1-yl)oxy]benzoyl chloride: Contains a benzoyl group instead of a butanoyl group.

    4-[(Prop-2-en-1-yl)oxy]acetyl chloride: Contains an acetyl group instead of a butanoyl group.

Uniqueness

4-[(Prop-2-en-1-yl)oxy]butanoyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis.

Eigenschaften

922724-77-4

Molekularformel

C7H11ClO2

Molekulargewicht

162.61 g/mol

IUPAC-Name

4-prop-2-enoxybutanoyl chloride

InChI

InChI=1S/C7H11ClO2/c1-2-5-10-6-3-4-7(8)9/h2H,1,3-6H2

InChI-Schlüssel

BLANYUYNHGLZIW-UHFFFAOYSA-N

Kanonische SMILES

C=CCOCCCC(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.